molecular formula C2H4N4 B031798 4-Amino-1,2,4-triazole CAS No. 584-13-4

4-Amino-1,2,4-triazole

Cat. No. B031798
CAS RN: 584-13-4
M. Wt: 84.08 g/mol
InChI Key: FMCUPJKTGNBGEC-UHFFFAOYSA-N
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Description

4-Amino-1,2,4-triazole is a triazole derivative known for its versatile applications in various fields of chemistry and biology.

Synthesis Analysis

  • Ruthenium-catalyzed synthesis of triazole-based scaffolds, including 4-amino-1,2,4-triazole derivatives, has been developed, allowing for the preparation of biologically active compounds and peptidomimetics (Ferrini et al., 2015).
  • 4-Amino-1,2,4-triazole can be synthesized from formic acid and hydrazine hydrate through condensation and cyclocondensation (Zhang Liang, 2008).

Molecular Structure Analysis

  • Novel compounds of 4-amino-1,2,4-triazole with various acids have been prepared, showing diverse crystal structures and hydrogen bonding patterns (Matulková et al., 2008).

Chemical Reactions and Properties

  • 4-Amino-1,2,4-triazole derivatives exhibit a range of chemical reactions, including the Dimroth rearrangement, and are useful for generating bicyclic systems (Albert, 1986).
  • The reactivity of C-amino-1,2,4-triazoles towards electrophiles has been explored, revealing insights into nucleophilicity and reaction pathways (Chernyshev et al., 2015).

Physical Properties Analysis

  • The crystal structure of various 4-amino-1,2,4-triazole compounds has been characterized, showing diverse spatial arrangements and intermolecular interactions (Şahin et al., 2011).

Chemical Properties Analysis

  • Triazole compounds, including 4-amino-1,2,4-triazole, have shown various biological activities and are potential candidates for drug development (Yeye et al., 2020).
  • Their utility as raw materials in fine organic synthesis, particularly in the production of agricultural products, pharmaceuticals, and dyes, has been summarized (Nazarov et al., 2021).

Scientific Research Applications

  • Agriculture and Pharmaceuticals :

  • Dyes and High-Energy Materials :

  • Anti-Corrosion Additives :

  • Biomedical Applications :

    • Derivatives like 4-Amino-5-mercapto[1,2,4]triazole provide access to new classes of biologically active compounds for biomedical applications (Riyadh & Gomha, 2020).
  • Optical Materials and Photosensitizers :

  • Antioxidants and Fuel Additives :

  • Corrosion Inhibition :

  • Antileishmanial Activity :

    • Shows significant antileishmanial activity against Leishmania infantum (Süleymanoğlu et al., 2017).
  • Cancer Treatment Research :

  • Diuretic and Antidiuretic Effects :

    • Certain derivatives exhibit both diuretic and antidiuretic effects, with significant bioactivity (Kravchenko, 2018).
  • X-Ray Structural Analysis :

    • Compounds with oxalic, succinic, and adipic acids have been prepared for X-ray structural analysis (Matulková et al., 2008).
  • Corrosion Inhibitors in Acidic Solutions :

    • Triazole derivatives serve as corrosion inhibitors in acidic and neutral solutions (Allam, 2007).
  • Antibacterial and Anti-inflammatory Activities :

  • Corrosion Inhibition of Mild Steel :

Safety And Hazards

4-Amino-1,2,4-triazole can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, gas, or vapors, and to avoid contact with skin and eyes .

Future Directions

Recent studies have focused on the synthesis of Schiff bases derived from substituted and unsubstituted 3-amino- and 4-amino-1,2,4-triazoles . These compounds have shown potential as antibacterial agents .

properties

IUPAC Name

1,2,4-triazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N4/c3-6-1-4-5-2-6/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMCUPJKTGNBGEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=CN1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9033058
Record name 4-Amino-1,2,4-triazole
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Molecular Weight

84.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-1,2,4-triazole

CAS RN

584-13-4
Record name 4-Amino-1,2,4-triazole
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Record name 4-Amino-1,2,4-triazole
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Record name 584-13-4
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Record name 584-13-4
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Record name 4-Amino-1,2,4-triazole
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Record name 4H-1,2,4-triazol-4-ylamine
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Record name 4-AMINO-1,2,4-TRIAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,560
Citations
I Matulkova, I Němec, K Teubner, P Němec… - Journal of molecular …, 2008 - Elsevier
Three novel 4-amino-1,2,4-triazole compounds with oxalic, succinic and adipic acids have been prepared and X-ray structural analysis has been carried out. The organic salt 4-amino-1,…
Number of citations: 102 www.sciencedirect.com
F Bentiss, C Jama, B Mernari, H El Attari, L El Kadi… - Corrosion …, 2009 - Elsevier
The inhibition performance of the 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole (4-MAT) on mild steel in normal hydrochloric acid medium (1M HCl) at 30C was tested by weight loss, …
Number of citations: 458 www.sciencedirect.com
L Gavara, L Sevaille, F De Luca, P Mercuri… - European Journal of …, 2020 - Elsevier
Resistance to β-lactam antibiotics in Gram-negatives producing metallo-β-lactamases (MBLs) represents a major medical threat and there is an extremely urgent need to develop …
Number of citations: 30 www.sciencedirect.com
N Süleymanoğlu, Y Ünver, R Ustabaş, Ş Direkel… - Journal of Molecular …, 2017 - Elsevier
4-amino-1,2,4-triazole derivatives; 4-amino-1-((5-mercapto-1,3,4-oxadiazole-2-yl)methyl)-3-(thiophene-2-ylmethyl)-1H-1,2,4-triazole-5(4H)-one (1) and 4-amino-1-((4-amino-5 mercapto…
Number of citations: 40 www.sciencedirect.com
C **ong, C Yao, X Wu - Hydrometallurgy, 2008 - Elsevier
The adsorption properties of 4-amino-1,2,4-triazole resin (4-ATR) for Re(VII) were investigated by static and dynamic adsorption–desorption measurements with ultraviolet–visible …
Number of citations: 101 www.sciencedirect.com
M Groessl, E Reisner, CG Hartinger… - Journal of medicinal …, 2007 - ACS Publications
Imidazolium [trans-tetrachloro(1H-imidazole)(S-dimethylsulfoxide)ruthenate(III)] (NAMI-A) and indazolium [trans-tetrachlorobis(1H-indazole)ruthenate(III)] (KP1019) are the most …
Number of citations: 261 pubs.acs.org
K Karrouchi, L Chemlal, J Taoufik, Y Cherrah… - Annales …, 2016 - Elsevier
A series of Schiff bases of 4-amino-1,2,4-triazole derivatives containing pyrazole (5a–h) were synthesized from condensation of 4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3…
Number of citations: 86 www.sciencedirect.com
S Cudziło, M Nita - Journal of hazardous materials, 2010 - Elsevier
Copper(II) chlorate(VII) coordination polymer with 4-amino-1,2,4-triazole as bridging ligand was prepared and characterized by elemental analysis, IR spectra and TG/DTA analyses. …
Number of citations: 62 www.sciencedirect.com
U Ghani, N Ullah - Bioorganic & medicinal chemistry, 2010 - Elsevier
A series of 1,3,4-thiadiazole-2(3H)-thiones, 1,3,4-oxadiazole-2(3H)-thiones, 4-amino-1,2,4-triazole-5(4H)-thiones, and substituted hydrazides were tailored and synthesized as new …
Number of citations: 88 www.sciencedirect.com
G Liu, J **ao, J Liu, X Qu, Q Liu, H Zeng, X Yang… - Colloids and Surfaces A …, 2016 - Elsevier
The most engineering application for the molecular self-assembly of sulfydryl compounds on solid surfaces is froth flotation. In this work, the hydrophobic mechanism of 3-hexyl-4-amino-…
Number of citations: 42 www.sciencedirect.com

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